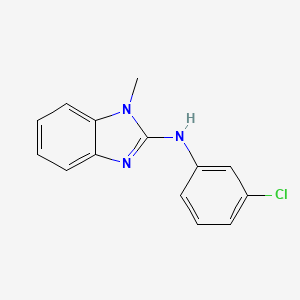

N-(3-chlorophenyl)-1-methyl-1H-benzimidazol-2-amine

Übersicht

Beschreibung

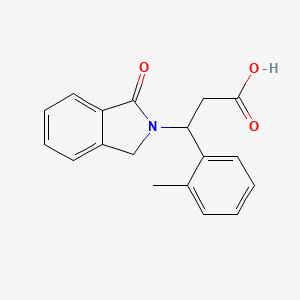

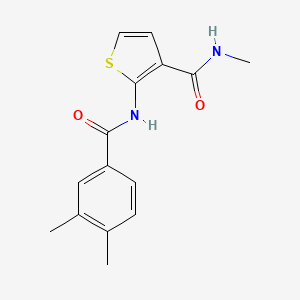

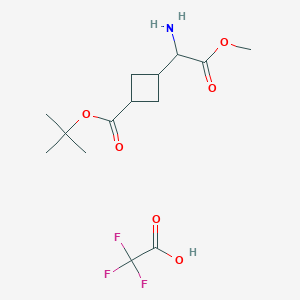

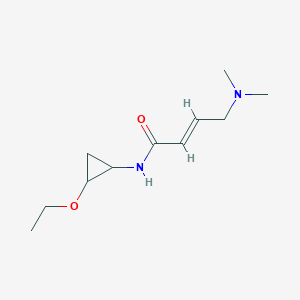

“N-(3-chlorophenyl)-1-methyl-1H-benzimidazol-2-amine” is a chemical compound. It likely contains a benzimidazole core, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . It also has a 3-chlorophenyl group and a methylamine group attached to it .

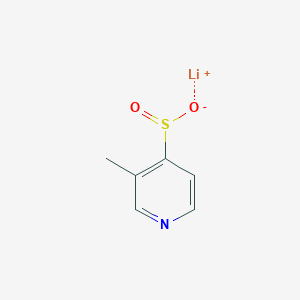

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a benzimidazole ring, a 3-chlorophenyl group, and a methylamine group . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

Benzimidazole compounds can participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . These properties can include solubility, density, melting point, boiling point, and refractive index . Without specific information on “this compound”, it’s difficult to predict its physical and chemical properties .Wissenschaftliche Forschungsanwendungen

Ionic Liquid Application in Analytical Chemistry

The utilization of ionic liquids, such as 1-butyl-3-methylimidazolium bis-(trifluorometanesulfonyl)imide (BMIm[NTf2]), has shown promise in improving the separation and quantization of aromatic amines found in consumer products. This novel medium enhances the detection of aromatic amines through High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection, offering a potential application in analyzing contaminants in hair dyes and other consumer goods (Lizier & Zanoni, 2012).

Antimicrobial and Cytotoxic Activities

Novel azetidine-2-one derivatives of 1H-benzimidazole have been synthesized, showing significant antimicrobial and cytotoxic activities. This research opens avenues for the development of new antimicrobial agents and cancer therapies, underscoring the versatility of benzimidazole derivatives in pharmaceutical applications (Noolvi et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

Solution-processible bipolar molecules derived from benzimidazole have been developed for use in highly efficient single-layer phosphorescent OLEDs. These molecules exhibit excellent thermal stability and solubility, making them suitable for solution processing in OLED fabrication (Ge et al., 2008).

Catalysis in Amination Reactions

Palladium/imidazolium salt systems have been used effectively as catalyst modifiers in amination reactions involving aryl halides and various nitrogen-containing substrates. This approach showcases the role of benzimidazole derivatives in facilitating efficient synthetic pathways for producing primary amines, which are valuable intermediates in pharmaceutical manufacturing (Grasa et al., 2001).

Molecular Structures and Cytotoxicity of Metal Complexes

Benzimidazole ligands have been incorporated into Pd(II) and Pt(II) complexes, demonstrating potential as anticancer compounds through their molecular structures, vibrational frequencies, and cytotoxicity. These findings highlight the importance of benzimidazole derivatives in the development of new chemotherapeutic agents (Ghani & Mansour, 2011).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-1-methylbenzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3/c1-18-13-8-3-2-7-12(13)17-14(18)16-11-6-4-5-10(15)9-11/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZWVGCMZYGYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324435 | |

| Record name | N-(3-chlorophenyl)-1-methylbenzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196556 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

630092-51-2 | |

| Record name | N-(3-chlorophenyl)-1-methylbenzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2766584.png)

![7-heptyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2766585.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2766595.png)

![(E)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2766596.png)